N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group and a fluorinated aromatic ring, which impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves a multi-step process. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting boronic ester is then subjected to sulfonylation using ethanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in both borylation and sulfonylation steps.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic ester.
Amines: Produced from the reduction of the sulfonamide group.
Scientific Research Applications
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorinated aromatic ring enhances the compound’s stability and bioavailability, contributing to its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to the presence of both a boronic ester and a sulfonamide group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal research .
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-11-9-7-8-10(12(11)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOQWJAOLXFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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